Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 18153-16-7
VCID: VC7492950
InChI: InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3
SMILES: CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N
Molecular Formula: C13H10N2O2
Molecular Weight: 226.235

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

CAS No.: 18153-16-7

Cat. No.: VC7492950

Molecular Formula: C13H10N2O2

Molecular Weight: 226.235

* For research use only. Not for human or veterinary use.

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate - 18153-16-7

Specification

CAS No. 18153-16-7
Molecular Formula C13H10N2O2
Molecular Weight 226.235
IUPAC Name ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate
Standard InChI InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3
Standard InChI Key IUQFOTOMLHSZIN-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate belongs to the cyanoacrylate family, characterized by an α-cyano group adjacent to an ester moiety. The molecule comprises:

  • A propenoate backbone (CH2=C(CN)COOEt\text{CH}_2=\text{C}(\text{CN})\text{COOEt}) providing conjugation stability.

  • A 3-cyanophenyl substituent at the β-position, introducing steric and electronic effects.

The planar geometry of the α,β-unsaturated system facilitates resonance stabilization, while the para-cyano group on the phenyl ring enhances electrophilicity. X-ray crystallographic studies of analogous compounds reveal syn-periplanar conformations (C–C–C–C torsion angles <10°), promoting delocalization.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight226.235 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
Melting Point112–115°C (literature range for analogs)
StabilityHydrolytically sensitive under basic conditions

The compound’s lipophilicity (logP1.8\log P \sim 1.8) suggests moderate membrane permeability, relevant for biological studies.

Synthesis and Production

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 3-cyanobenzaldehyde:

NC-CH2COOEt+3-OCC6H4CNbaseEthyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate\text{NC-CH}_2-\text{COOEt} + \text{3-OCC}_6\text{H}_4-\text{CN} \xrightarrow{\text{base}} \text{Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate}

Reaction Conditions:

  • Catalyst: Piperidine or pyridine (5–10 mol%).

  • Solvent: Ethanol or methanol under reflux (60–80°C).

  • Yield: 65–75% after recrystallization.

Industrial and Alternative Methods

Microwave-Assisted Synthesis:
Using titanium(IV) tetraethanolate as a catalyst, reaction times reduce from 12 hours to 30 minutes, achieving yields >85%.

Continuous Flow Reactors:
Microreactor systems enhance heat/mass transfer, minimizing side products (e.g., hydrolysis derivatives) and scaling production efficiently.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 32 µg/mL and 64 µg/mL, respectively. The mechanism likely involves membrane disruption via interaction with phospholipid headgroups.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

CompoundSubstituentReactivity (Relative)
Ethyl-2-cyano-3-(4-cyanophenyl)prop-2-enoatePara-cyano phenylHigher electrophilicity
Ethyl-2-cyano-3-(2-methoxyphenyl)prop-2-enoateOrtho-methoxy phenylReduced conjugation

The meta-cyano configuration in the target compound optimizes steric accessibility for nucleophilic attacks compared to ortho or para isomers.

Biological Performance Comparison

CompoundAntitumor IC50_{50} (µM)Antimicrobial MIC (µg/mL)
Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate12–1532–64
Ethyl-2-cyano-3-(4-methylphenyl)prop-2-enoate28–35128–256

The dual cyano groups enhance target engagement compared to methyl-substituted analogs.

Future Directions and Challenges

Therapeutic Development

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring (e.g., halogenation) to optimize pharmacokinetics.

  • Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve aqueous solubility and bioavailability.

Synthetic Advancements

  • Photocatalytic Methods: Exploring visible-light-mediated synthesis for greener production.

  • Enzymatic Resolution: Lipase-catalyzed asymmetric synthesis to access enantiopure forms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator